N-Despropargyl N-(2-Chloroallyl) Rasagiline
Description
Properties
CAS No. |
1175018-73-1 |
|---|---|
Molecular Formula |
C12H14ClN |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H14ClN/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,1,6-8H2/t12-/m1/s1 |
InChI Key |
VMSMHLATUDKJLI-GFCCVEGCSA-N |
SMILES |
C=C(CNC1CCC2=CC=CC=C12)Cl |
Isomeric SMILES |
C=C(CN[C@@H]1CCC2=CC=CC=C12)Cl |
Canonical SMILES |
C=C(CNC1CCC2=CC=CC=C12)Cl |
Synonyms |
(1R)-N-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1H-inden-1-amine |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalytic Systems
Optimal solvent selection is critical for reaction efficiency. Polar aprotic solvents like THF enhance nucleophilicity, while dichloromethane facilitates faster reaction rates. Catalytic amounts of phase-transfer catalysts, such as tetrabutylammonium bromide, have been reported to improve yield by 15–20%.
Temperature and Time Dependence
Reactions conducted at 0°C exhibit higher stereochemical fidelity but require extended durations (12–24 hours). Elevated temperatures (25°C) reduce reaction time to 4–6 hours but risk racemization, necessitating stringent monitoring via chiral HPLC.
Stoichiometric Considerations
A molar ratio of 1:1.2 (aminoindan to 2-chloroallyl chloride) minimizes byproduct formation, such as dialkylated impurities. Excess 2-chloroallyl chloride (>1.5 equivalents) leads to decreased yields due to competitive hydrolysis.
Purification and Isolation Techniques
Crude product purification involves silica gel chromatography using hexane/ethyl acetate (7:3 v/v) as the eluent. Recrystallization from ethanol/water mixtures (9:1) further enhances purity to >99%, as confirmed by NMR and mass spectrometry. Industrial-scale processes employ continuous chromatography systems to reduce solvent consumption and improve throughput.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity Assessment
HPLC analysis using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) confirms purity ≥99.5% with a retention time of 6.8 minutes.
Industrial-Scale Production and Challenges
Large-scale synthesis faces challenges in controlling exothermic reactions during 2-chloroallyl chloride addition. Pilot studies recommend gradual reagent addition over 2 hours with jacketed reactors maintaining temperatures below 10°C. Impurity profiling identifies N-dichloroallyl derivatives (<0.1%) as primary contaminants, mitigated via optimized washing steps.
Applications in Pharmaceutical Development
This compound serves as a precursor in Rasagiline mesylate synthesis, where its chloroallyl group is further functionalized. Stability studies under accelerated conditions (40°C/75% RH) show no degradation over 6 months, supporting its use in long-term storage formulations .
Chemical Reactions Analysis
N-Despropargyl N-(2-Chloroallyl) Rasagiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of Rasagiline Derivatives
N-Despropargyl N-(2-Chloroallyl) Rasagiline is primarily utilized in the preparation of Rasagiline mesylate and related chloro derivatives. These derivatives are essential for enhancing the pharmacological profile of Rasagiline, improving its efficacy and safety in clinical settings .
Monoamine Oxidase Inhibition
As an irreversible inhibitor of monoamine oxidase type B, this compound plays a significant role in increasing dopamine levels in the brain, which is particularly beneficial for patients with Parkinson's disease. The inhibition of this enzyme prevents the breakdown of dopamine, thereby alleviating symptoms associated with dopamine deficiency .
Clinical Efficacy Studies
Clinical trials have demonstrated that Rasagiline, including its derivatives, is effective as monotherapy for early Parkinson's disease. A randomized controlled trial indicated that dosages of Rasagiline significantly improved the Unified Parkinson's Disease Rating Scale scores compared to placebo . This underscores the therapeutic potential of compounds like this compound.
Case Study 1: Efficacy in Early Parkinson's Disease
A multicenter trial involving 404 patients assessed the efficacy of Rasagiline as a monotherapy. Results showed that both 1 mg and 2 mg dosages were effective relative to placebo, with significant reductions in total Unified Parkinson's Disease Rating Scale scores observed over a 26-week period . The findings support the use of this compound as a viable treatment option.
Case Study 2: Combination Therapies
Recent developments have explored the combination of extended-release formulations of pramipexole and Rasagiline (P2B001). This combination aims to enhance striatal dopaminergic transmission while minimizing motor complications associated with higher doses of dopamine agonists. Phase II clinical data demonstrated significant symptomatic efficacy with a favorable safety profile . This indicates that this compound may play a critical role in future combination therapies.
Comparative Data Table
The following table summarizes key findings related to the applications and efficacy of this compound compared to other treatments:
| Parameter | This compound | Pramipexole | Levodopa |
|---|---|---|---|
| Mechanism | MAO-B Inhibition | Dopamine Agonist | Dopamine Precursor |
| Common Use | Early Parkinson's Disease | Early & Advanced PD | Advanced PD |
| Efficacy (UPDRS Score Change) | -4.20 units (1 mg) | -4.7 points (12 weeks) | Varies by dosage |
| Safety Profile | Favorable | Generally well-tolerated | Side effects common |
Mechanism of Action
The mechanism of action of N-Despropargyl N-(2-Chloroallyl) Rasagiline is similar to that of Rasagiline. It acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders like Parkinson’s disease . The molecular targets and pathways involved include the MAO enzyme and the dopaminergic pathways in the central nervous system.
Comparison with Similar Compounds
Rasagiline (CAS 136236-51-6)
- Structure: Contains a propargyl group (N-propargyl-1[R]-aminoindan) critical for MAO-B inhibition and neuroprotective activity .
- Mechanism : Irreversible MAO-B inhibition increases dopamine availability and reduces oxidative stress, stabilizing mitochondrial membranes .
- Clinical Efficacy: Demonstrated in trials as monotherapy or adjunct to levodopa, reducing daily "off" time by ~1.85 hours (1 mg/day dose) .
Key Difference : N-Despropargyl N-(2-Chloroallyl) Rasagiline lacks the propargyl group, likely diminishing MAO-B inhibitory activity. The chloroallyl substituent may introduce alternative mechanisms, such as altered interactions with α-synuclein (aSyn) aggregation pathways .
N-(2-Chloroprop-2-en-1-yl)-2,3-Dihydro-1H-Inden-1-Amine (CAS 1179031-47-0)
- Structure : Similar backbone to rasagiline but substitutes the propargyl group with a 2-chloropropenyl chain .
- Molecular Weight : 207.7 g/mol (same as this compound).
Comparison : Both compounds share the chloroallyl modification, but stereochemical differences (e.g., cis/trans configurations) may affect binding affinity and metabolic stability.
Cis-N-(3-Chloroallyl)-1-(R)-Aminoindan (CAS 1175018-74-2)
- Structure : Features a cis-configured 3-chloroallyl group instead of the 2-chloroallyl substituent in the target compound .
Key Insight : The position of the chlorine atom (2- vs. 3-) and stereochemistry could modulate electrophilicity and toxicity profiles.
Selegiline (CAS 14611-51-9)
- Structure: Another propargylamine-based MAO-B inhibitor (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine) .
- Metabolism: Converts to amphetamine derivatives, unlike rasagiline, which forms non-stimulant metabolites like R-1-aminoindan .
Pharmacological and Mechanistic Insights
Loss of Propargyl-Dependent Effects
The propargyl group in rasagiline is essential for:
Implications for this compound :
- Likely reduced MAO-B inhibition due to propargyl absence.
- Potential retention of partial neuroprotection through chloroallyl-mediated aldehyde scavenging or aSyn interaction .
Chloroallyl Substitution Effects
- Electrophilicity : The chloroallyl group may enhance reactivity, influencing interactions with nucleophilic residues in proteins or nucleic acids.
- Lipophilicity : Increased molecular weight (207.7 vs. 169.2 for rasagiline) could alter blood-brain barrier penetration .
Comparative Data Table
Biological Activity
N-Despropargyl N-(2-Chloroallyl) Rasagiline is a derivative of Rasagiline, a well-known monoamine oxidase B (MAO-B) inhibitor used primarily in the treatment of Parkinson's disease. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Rasagiline and Its Derivatives
Rasagiline is a selective and irreversible inhibitor of MAO-B, which plays a critical role in the metabolism of dopamine in the brain. The compound is primarily utilized to alleviate symptoms associated with Parkinson's disease and has shown neuroprotective effects independent of its MAO-B inhibitory activity. This compound represents a modification intended to enhance the therapeutic profile of its parent compound.
- MAO-B Inhibition :
- Neuroprotective Effects :
- Dopamine Transporter Interaction :
Pharmacological Profile
The biological activity of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Structure | C₁₃H₁₇ClN₁O₃ |
| Molecular Weight | 267.34 g/mol |
| Mechanism | Irreversible MAO-B inhibition |
| Primary Use | Treatment of Parkinson's disease |
| Neuroprotective Effects | Reduces oxidative stress and modulates glutamate release |
Case Studies and Research Findings
-
Clinical Efficacy :
- A clinical trial demonstrated that Rasagiline significantly reduced "off" time in patients treated with levodopa, showing comparable efficacy to entacapone. Patients receiving Rasagiline experienced an increase in "on" time without troublesome dyskinesia, highlighting its clinical relevance in managing motor fluctuations associated with Parkinson’s disease .
- Neuroprotective Studies :
- Pharmacokinetics :
Q & A
Q. Methodological Answer :
- Stereochemical Analysis : Use X-ray crystallography or CD spectroscopy to compare adduct formation with MAO-B vs. parent rasagiline .
- Metabolite Profiling : Incubate derivatives with liver microsomes (CYP450 isoforms) and quantify metabolites via LC-MS. Rasagiline’s aminoindan metabolite lacks amphetamine-like activity; assess chloroallyl-derived analogs for neurotoxicity .
Advanced Research: Can N-Despropargyl derivatives synergize with existing therapies (e.g., levodopa or cholinesterase inhibitors) without amplifying adverse effects?
Q. Methodological Answer :
- Dose-Escalation Studies : In MPTP-lesioned primates, co-administer derivatives with levodopa and monitor dyskinesia via AIMs scoring .
- Neurochemical Assays : Microdialysis in striatum to measure dopamine/glutamate balance. Rasagiline reduces “off” time without increasing troublesome dyskinesias; compare derivatives using similar endpoints .
- Combination Therapy : Test bifunctional derivatives (e.g., MAO-B/ChE inhibitors) in APP transgenic mice to assess amyloid processing (sAPPα) .
Advanced Research: What in silico approaches predict the blood-brain barrier (BBB) permeability of chloroallyl-substituted rasagiline analogs?
Q. Methodological Answer :
- QSAR Modeling : Use rasagiline’s logP (1.7) and polar surface area (30 Ų) as benchmarks. Introduce chloroallyl groups and compute changes in BBB score via PAMPA or Caco-2 permeability assays.
- Molecular Dynamics : Simulate interactions with P-glycoprotein using docking software (AutoDock Vina). Rasagiline’s aminoindan core favors passive diffusion; assess steric effects of substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
